molecular formula C13H18O B14318603 (1-tert-Butoxyprop-1-en-1-yl)benzene CAS No. 109585-91-3

(1-tert-Butoxyprop-1-en-1-yl)benzene

Cat. No.: B14318603
CAS No.: 109585-91-3
M. Wt: 190.28 g/mol
InChI Key: FTNCNECWLUQYDJ-UHFFFAOYSA-N
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Description

(1-tert-Butoxyprop-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a tert-butoxyprop-1-en-1-yl group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the enone and ether functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-Butoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with tert-butoxyprop-1-en-1-yl chloride under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-tert-Butoxyprop-1-en-1-yl)benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Halogens, nitric acid, and other electrophilic reagents.

Major Products:

    Oxidation: Benzylic oxidation products such as benzoic acid derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (1-tert-Butoxyprop-1-en-1-yl)benzene is used as a building block in organic synthesis

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that benefit from the stability and reactivity of the benzene ring combined with the functional groups.

Mechanism of Action

The mechanism of action for (1-tert-Butoxyprop-1-en-1-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    (1-tert-Butoxyprop-1-en-1-yl)benzene: can be compared to other benzene derivatives such as and .

    Styrene: features a vinyl group attached to the benzene ring, while has an ethyl group.

Uniqueness:

  • The presence of the tert-butoxy group in this compound provides steric hindrance and electron-donating effects, which can influence the reactivity and stability of the compound.
  • The enone functionality adds another layer of reactivity, allowing for a wider range of chemical transformations compared to simpler benzene derivatives.

Properties

CAS No.

109585-91-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]prop-1-enylbenzene

InChI

InChI=1S/C13H18O/c1-5-12(14-13(2,3)4)11-9-7-6-8-10-11/h5-10H,1-4H3

InChI Key

FTNCNECWLUQYDJ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)OC(C)(C)C

Origin of Product

United States

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